![molecular formula C10H17N2O15P3 B076920 Hydroxymethyldeoxyuridine triphosphate CAS No. 14167-70-5](/img/structure/B76920.png)
Hydroxymethyldeoxyuridine triphosphate
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Description
Hydroxymethyldeoxyuridine triphosphate, also known as this compound, is a useful research compound. Its molecular formula is C10H17N2O15P3 and its molecular weight is 498.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Uracil Nucleotides - Deoxyuracil Nucleotides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Role in DNA Repair Mechanisms
5-hydroxymethyl-2'-deoxyuridine is produced as a result of oxidative damage to thymidine. It plays a crucial role in DNA repair processes, particularly through the action of uracil DNA glycosylase (SMUG1), which recognizes and excises this modified base from DNA. Research has demonstrated that SMUG1 effectively repairs 5-hydroxymethyl-2'-deoxyuridine in both single-stranded and double-stranded DNA, thus preventing mutations associated with DNA damage .
Case Study: SMUG1 Activity on 5-hmdU
In a study examining the activity of SMUG1, it was found that depletion of this enzyme led to increased sensitivity to oxidative stress in cells, highlighting the importance of 5-hydroxymethyl-2'-deoxyuridine repair in maintaining genomic stability .
Applications in Next-Generation Sequencing (NGS)
5-hydroxymethyl-2'-deoxyuridine triphosphate has been utilized as a reversible terminator in NGS technologies. Its incorporation into sequencing reactions improves accuracy and read lengths by providing enhanced nucleotide selectivity compared to natural nucleotides. This modification allows for more precise sequencing results, which is critical for applications such as whole-genome sequencing and targeted resequencing .
Technical Insights: Nucleotide Selectivity
Research has shown that modified nucleotides based on 5-hydroxymethyl-2'-deoxyuridine can be engineered to improve enzymatic properties, enabling single-base termination and photochemical cleavage without damaging the DNA template .
Use in Aptamer Development
5-hydroxymethyl-2'-deoxyuridine triphosphate serves as a base analog in the synthesis of aptamers—short, single-stranded oligonucleotides that can bind specific targets with high affinity. The incorporation of this modified nucleotide can enhance the stability and binding characteristics of aptamers, making them suitable for therapeutic and diagnostic applications .
Case Study: Aptamer Selection
In a study focused on aptamer selection, researchers incorporated 5-hydroxymethyl-2'-deoxyuridine into oligonucleotides to improve their binding affinity for target proteins. The results indicated that aptamers containing this modification exhibited superior performance compared to their unmodified counterparts .
Implications in Epigenetics
The presence of 5-hydroxymethyl-2'-deoxyuridine in genomic DNA has implications for epigenetic regulation. It is believed that this modified nucleotide can influence gene expression patterns by altering the accessibility of DNA to transcription factors and other regulatory proteins. Understanding its role could lead to insights into cancer biology and developmental processes .
Research Findings: Epigenetic Modifications
Studies have shown that levels of 5-hydroxymethyl-2'-deoxyuridine vary across different tissues and developmental stages, suggesting a regulatory role in gene expression dynamics .
Synthesis and Biochemical Pathways
The synthesis of hydroxymethyldeoxyuridine triphosphate occurs through specific enzymatic pathways involving viral enzymes during bacteriophage infections. These pathways replace standard deoxythymidine triphosphate (dTTP) with 5-hydroxymethyl-2'-deoxyuridine triphosphate, demonstrating its biological significance in viral replication and host interactions .
Table: Comparison of this compound Synthesis Pathways
Source | Enzyme Involved | Product |
---|---|---|
Bacteriophage | Thymidylate synthase homolog | 5-Hydroxymethyl-2'-deoxyuridine |
Host Cells | Hydroxymethylase | 5-Hydroxymethyl-2'-deoxyuridine |
Properties
CAS No. |
14167-70-5 |
---|---|
Molecular Formula |
C10H17N2O15P3 |
Molecular Weight |
498.17 g/mol |
IUPAC Name |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N2O15P3/c13-3-5-2-12(10(16)11-9(5)15)8-1-6(14)7(25-8)4-24-29(20,21)27-30(22,23)26-28(17,18)19/h2,6-8,13-14H,1,3-4H2,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19)/t6-,7+,8+/m0/s1 |
InChI Key |
RLHFVRMIEVOHOR-XLPZGREQSA-N |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)CO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)CO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Key on ui other cas no. |
14167-70-5 |
Synonyms |
5-hydroxymethyl-2'-deoxyuridine 5'-triphosphate hmdUTP hydroxymethyldeoxyuridine triphosphate |
Origin of Product |
United States |
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